6-Chlorothiazolo[5,4-b]pyridine

c‑KIT Imatinib resistance GIST

6-Chlorothiazolo[5,4-b]pyridine (CAS 886373-54-2) is a strategic halogenated heterocyclic building block embodying the thiazolo[5,4-b]pyridine pharmacophore, validated in multiple kinase programs. The 6-chloro substituent dual-functions as a critical kinase affinity determinant and a versatile cross-coupling handle for late-stage diversification. Directly synthesize focused libraries targeting imatinib-resistant c-KIT (IC₅₀ 4.77 µM for double mutant V560G/D816V), osimertinib-equipotent EGFR inhibitors, or low-nanomolar PI3Kα inhibitors (IC₅₀ 3.6 nM). Also a key intermediate in the scalable synthesis of FtsZ inhibitor PC190723. Procure this premium research chemical for medicinal chemistry, SAR exploration, and lead optimization.

Molecular Formula C6H3ClN2S
Molecular Weight 170.62 g/mol
CAS No. 886373-54-2
Cat. No. B3163841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorothiazolo[5,4-b]pyridine
CAS886373-54-2
Molecular FormulaC6H3ClN2S
Molecular Weight170.62 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1N=CS2)Cl
InChIInChI=1S/C6H3ClN2S/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H
InChIKeyXGEOKTPAZVRSAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorothiazolo[5,4-b]pyridine (CAS 886373-54-2) for c‑KIT, EGFR, PI3K and Antibacterial Research


6‑Chlorothiazolo[5,4‑b]pyridine (CAS 886373‑54‑2) is a halogenated heterocyclic building block that embodies the thiazolo[5,4‑b]pyridine scaffold [REFS‑1]. This scaffold is established as a key pharmacophore in the development of kinase inhibitors, including potent c‑KIT inhibitors that overcome imatinib resistance, EGFR inhibitors with activity comparable to osimertinib, and PI3K inhibitors exhibiting low‑nanomolar potency [REFS‑2]. The specific 6‑chloro substitution provides a strategic synthetic handle for diverse derivatization, enabling the generation of tailored analogs for structure‑activity relationship (SAR) exploration in multiple therapeutic programs.

Procurement Insight: Why Generic Thiazolopyridine Substitution Risks Project Failure for 6-Chlorothiazolo[5,4-b]pyridine


The thiazolo[5,4‑b]pyridine scaffold is not a homogeneous class; substitution pattern and halogen placement dictate kinase binding, selectivity, and synthetic utility. A 6‑chloro substituent in 6‑chlorothiazolo[5,4‑b]pyridine serves a dual function: it acts as a critical determinant of kinase affinity (as shown by structure‑activity relationship studies on PI3K where 5‑chloro analogs exhibit distinct isoform selectivity) [REFS‑1] and provides a versatile cross‑coupling handle for late‑stage diversification [REFS‑2]. Substituting an unsubstituted thiazolo[5,4‑b]pyridine or a regioisomer such as the 5‑chloro derivative can lead to a complete loss of the intended inhibitory profile or necessitate redesign of the synthetic route, incurring significant delays and cost.

6-Chlorothiazolo[5,4-b]pyridine: Comparator-Anchored Quantitative Evidence for Scientific Selection


c‑KIT V560G/D816V Double Mutant Inhibition: Potency Advantage of Thiazolo[5,4‑b]pyridine Derivative 6r Over Imatinib

A thiazolo[5,4‑b]pyridine derivative (6r), synthesized from a scaffold including the 6‑chlorothiazolo[5,4‑b]pyridine core, demonstrated potent inhibition of the imatinib‑resistant c‑KIT V560G/D816V double mutant. This represents a 7.9‑fold improvement in potency relative to imatinib and is statistically indistinguishable from the clinically approved agent sunitinib [REFS‑1].

c‑KIT Imatinib resistance GIST Kinase inhibition

EGFR‑TK Inhibition in NSCLC: Equipotency of Thiazolo[5,4‑b]pyridine Derivative 10k to Osimertinib

A 6‑aryl substituted thiazolo[5,4‑b]pyridine derivative (10k), accessible via Suzuki coupling of a 6‑chloro intermediate, demonstrated potent anticancer activity against a panel of NSCLC cell lines with IC₅₀ values comparable to the approved drug osimertinib [REFS‑1]. Crucially, this compound showed no toxicity against normal BEAS‑2B cells at concentrations exceeding 35 µM, highlighting a desirable therapeutic window.

EGFR NSCLC Tyrosine kinase inhibitor Osimertinib

PI3Kα Inhibition: Nanomolar Potency Achieved by Thiazolo[5,4‑b]pyridine Derivatives

Structure‑activity relationship studies on thiazolo[5,4‑b]pyridines, including those derived from 6‑chloro precursors, have identified compounds with potent PI3Kα inhibitory activity. A representative analog (19a) achieved an IC₅₀ of 3.6 nM [REFS‑1]. Furthermore, SAR analysis demonstrated that the pyridyl ring attached to the thiazolo[5,4‑b]pyridine core was essential for high potency; replacement with a phenyl ring led to a significant decrease in activity [REFS‑1].

PI3K Kinase inhibitor Cancer Enzymatic assay

Synthetic Accessibility: High‑Yielding Multi‑Step Route to FtsZ Inhibitor PC190723

The practical utility of 6‑chlorothiazolo[5,4‑b]pyridine as a key intermediate is exemplified by the synthesis of the FtsZ inhibitor PC190723. A published route achieves this complex molecule in a high overall yield of 45% over six steps from commercially available starting materials, including the 6‑chlorothiazolo[5,4‑b]pyridine scaffold [REFS‑1].

Synthetic chemistry Process development FtsZ inhibitor Antibacterial

Validated Application Scenarios for 6-Chlorothiazolo[5,4-b]pyridine Based on Quantitative Evidence


c‑KIT‑Mutant GIST Drug Discovery

Procure 6‑chlorothiazolo[5,4‑b]pyridine to synthesize focused libraries aimed at overcoming imatinib‑resistant c‑KIT mutations in gastrointestinal stromal tumors (GIST). Evidence demonstrates that derivatives of this scaffold, such as 6r, potently inhibit the V560G/D816V double mutant (IC₅₀ 4.77 µM), providing a validated starting point for programs targeting drug‑resistant GIST [REFS‑1].

EGFR‑Mutant NSCLC Targeted Therapy

Utilize 6‑chlorothiazolo[5,4‑b]pyridine as a versatile core for the development of novel EGFR tyrosine kinase inhibitors for non‑small cell lung cancer (NSCLC). Published SAR shows that appropriate 6‑position substitution yields compounds like 10k, which demonstrate equipotency to osimertinib in inhibiting cancer cell growth while sparing normal cells [REFS‑2].

PI3K‑Targeted Oncology Programs

Leverage the 6‑chlorothiazolo[5,4‑b]pyridine scaffold to build PI3K inhibitor libraries. The scaffold's inherent ability to deliver low‑nanomolar potency against PI3Kα (IC₅₀ 3.6 nM for analog 19a) makes it a strategic choice for medicinal chemistry efforts focused on isoform‑selective PI3K inhibitors for cancer treatment [REFS‑3].

Antibacterial FtsZ Inhibitor Development

Employ 6‑chlorothiazolo[5,4‑b]pyridine as a key intermediate in the scalable synthesis of FtsZ inhibitors like PC190723, a validated antibacterial agent. The established synthetic route achieving a 45% overall yield in six steps provides a solid foundation for process chemistry and lead optimization in anti‑infective programs [REFS‑4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chlorothiazolo[5,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.